molecular formula C16H20N2O3 B3978765 2-(2-sec-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide

2-(2-sec-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide

Cat. No. B3978765
M. Wt: 288.34 g/mol
InChI Key: HDPXVJOKAKRSJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-sec-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide, commonly known as BAY 41-2272, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of drugs known as soluble guanylate cyclase (sGC) activators, which have been shown to have a range of biochemical and physiological effects.

Mechanism of Action

BAY 41-2272 works by activating 2-(2-sec-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide, an enzyme that plays a key role in the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that regulates a range of physiological processes. By increasing the production of cGMP, BAY 41-2272 can have a range of effects on the cardiovascular system, including vasodilation, anti-inflammatory effects, and anti-proliferative effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BAY 41-2272 are wide-ranging and complex. In addition to its effects on the cardiovascular system, BAY 41-2272 has been shown to have potential effects on the nervous system, the immune system, and the respiratory system. These effects are mediated through the activation of 2-(2-sec-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide and the subsequent increase in cGMP production.

Advantages and Limitations for Lab Experiments

One of the key advantages of BAY 41-2272 for lab experiments is its specificity for 2-(2-sec-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide activation, which allows for precise control over the effects of the compound. However, one limitation of BAY 41-2272 is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over extended periods of time.

Future Directions

There are many potential future directions for research on BAY 41-2272 and other 2-(2-sec-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide activators. One area of interest is the development of more potent and selective 2-(2-sec-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide activators that can be used in a range of therapeutic applications. Another area of research is the development of novel delivery methods for 2-(2-sec-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide activators, such as targeted nanoparticles or liposomes, which could improve the efficacy and safety of these compounds. Finally, there is growing interest in the potential applications of 2-(2-sec-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide activators in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Scientific Research Applications

BAY 41-2272 has been studied extensively for its potential applications in scientific research. One of the key areas of research has been in the field of cardiovascular disease, where 2-(2-sec-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide activators like BAY 41-2272 have been shown to have potential therapeutic benefits. Other areas of research include the treatment of pulmonary hypertension, neuroprotection, and the prevention of organ transplant rejection.

properties

IUPAC Name

2-(2-butan-2-ylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-4-11(2)13-7-5-6-8-14(13)20-10-16(19)17-15-9-12(3)21-18-15/h5-9,11H,4,10H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPXVJOKAKRSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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